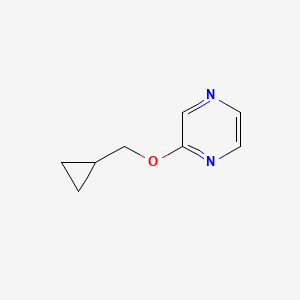

2-(Cyclopropylmethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7(1)6-11-8-5-9-3-4-10-8/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQKYOSRRTWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodological Advancements for 2 Cyclopropylmethoxy Pyrazine

Established Synthetic Pathways to 2-(Cyclopropylmethoxy)pyrazine

Several classical synthetic routes have been successfully employed to produce 2-(cyclopropylmethoxy)pyrazine and its derivatives. These methods often involve the manipulation of pre-existing pyrazine (B50134) structures.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing halogenated pyrazines. rsc.orgjuniperpublishers.comrsc.org In this approach, a nucleophile, such as cyclopropylmethanol (B32771), displaces a halogen atom (typically chlorine or bromine) on the pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this reaction. rsc.org The reaction is typically carried out in the presence of a strong base, like sodium hydride, in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the cyclopropylmethanol, forming a more potent nucleophile, which then attacks the electron-deficient carbon atom bearing the halogen. This addition-elimination mechanism is a cornerstone of pyrazine chemistry. masterorganicchemistry.com

An alternative strategy involves the etherification of a pyrazinol (or hydroxypyrazine) precursor. This method is analogous to the Williamson ether synthesis. The pyrazinol is first treated with a base to form a pyrazinolate salt. This salt then acts as a nucleophile, reacting with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) to form the desired ether linkage. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions.

Radical bromination offers a method for introducing a bromine atom onto the pyrazine ring, which can then be a handle for further functionalization, including the introduction of the cyclopropylmethoxy group. rsc.org For instance, a substituted pyrazine can be treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromopyrazine can then undergo nucleophilic substitution with cyclopropylmethoxide. The regioselectivity of the bromination is influenced by the electronic and steric properties of the substituents already present on the pyrazine ring. vulcanchem.com

A multi-step sequence involving Hofmann degradation and diazotization provides an alternative route to functionalized pyrazines. acs.orgresearchgate.net This pathway typically begins with a pyrazine carboxamide. The Hofmann degradation, using bromine and a strong base like potassium hydroxide, converts the amide into a primary amine with one fewer carbon atom. tsijournals.com This amine can then be transformed into a diazonium salt via diazotization with a reagent like sodium nitrite (B80452) in the presence of a strong acid. wiley.comnih.gov The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles, including cyclopropylmethoxide, to yield the target compound. Careful control of temperature is crucial during the diazotization step due to the instability of diazonium salts.

Development of Novel Synthetic Routes and Catalytic Methods for 2-(Cyclopropylmethoxy)pyrazine

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the 2-(cyclopropylmethoxy)pyrazine scaffold, with a particular emphasis on catalytic reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgdntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the most widely used palladium-catalyzed reactions is the Suzuki-Miyaura coupling. acs.orgnih.gov This reaction involves the coupling of a halogenated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org While not directly forming the cyclopropylmethoxy group, it can be used to build a more complex pyrazine core which is then further functionalized.

Other palladium-catalyzed reactions, such as the Stille, Negishi, and Sonogashira couplings, have also been applied to pyrazine chemistry, expanding the range of accessible derivatives. rsc.org These methods offer a powerful platform for the modular synthesis of complex pyrazine-containing molecules.

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Halogenated Pyrazine, Cyclopropylmethanol | NaH, DMF | Electron-deficient pyrazine ring facilitates reaction. |

| Etherification | Pyrazinol, Cyclopropylmethyl halide | Base | Analogous to Williamson ether synthesis. |

| Radical Bromination | Substituted Pyrazine | NBS, AIBN | Introduces a bromine handle for further functionalization. |

| Hofmann Degradation/Diazotization | Pyrazine Carboxamide | 1. Br₂, KOH 2. NaNO₂, H⁺ | Multi-step sequence to introduce an amine, then other functional groups. |

| Palladium-Catalyzed Cross-Coupling | Halogenated Pyrazine, Organometallic reagent | Palladium catalyst, Base | Versatile for C-C and C-heteroatom bond formation. |

C-Alkylation and Other Regioselective Functionalization Techniques

Regioselective functionalization of the pyrazine ring is crucial for creating specific isomers and avoiding the formation of product mixtures. nih.govresearchgate.netacs.org Direct C-H functionalization has emerged as a powerful and atom-economical approach. researchgate.netnih.govacs.org

Direct C-H Arylation and Alkylation:

Palladium-catalyzed direct C-H arylation has been successfully applied to various pyrazine and related heterocyclic systems. nih.govacs.org For instance, the C6-arylation of 3-aminoimidazo[1,2-a]pyrazine has been achieved with high regioselectivity using a Pd(OAc)₂ catalyst with PivOH as a crucial component. acs.org This method effectively prevents competing arylations at other positions. acs.org Similarly, regioselective C-H functionalization has been demonstrated for other positions on fused pyrazine systems, such as the C5 arylation of imidazo[1,5-a]pyrazines. nih.gov

Radical-based C-H functionalization offers another avenue for regioselective substitution on electron-deficient heteroarenes like pyrazine. nih.govresearchgate.netacs.org The regioselectivity of these reactions can often be predicted and even tuned by modifying reaction conditions such as solvent and pH. nih.govacs.org For example, 2-acylpyrazine derivatives consistently yield para-substituted products in radical alkylations. nih.gov Mechanochemical activation of magnesium has also been shown to mediate the C-4 regioselective alkylation of pyridines, a related nitrogen-containing heterocycle, suggesting potential applicability to pyrazine systems. organic-chemistry.org

Organometallic Intermediates for Regiocontrol:

The use of organometallic intermediates, such as those derived from zinc and magnesium, allows for precise control over the site of functionalization. rsc.orgrsc.org By carefully choosing the metalating agent and reaction conditions, different positions on the pyrazine scaffold can be selectively activated for subsequent reaction with electrophiles. For example, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to either the C3 or C5 position by using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, respectively. rsc.orgrsc.org This approach provides access to a wide range of substituted pyrazine derivatives. rsc.orgrsc.org

Table 1: Examples of Regioselective Functionalization of Pyrazine Scaffolds

| Heterocycle | Position Functionalized | Reagents and Conditions | Reference |

| 3-Aminoimidazo[1,2-a]pyrazine | C6 | Pd(OAc)₂, PivOH, K₂CO₃, Toluene, 110 °C | acs.org |

| Imidazo[1,5-a]pyrazine | C5 | Pd(OAc)₂, PtBu₂CH₃·HBF₄, Cs₂CO₃, DMF, 120–130 °C | nih.gov |

| 2-Acylpyrazine | para-position | Alkylsulfinate salts, TBHP, DMSO, 50 °C | nih.gov |

| 6-Chloroimidazo[1,2-a]pyrazine | C3 | TMPMgCl·LiCl, THF, -60 °C; then electrophile | rsc.orgrsc.org |

| 6-Chloroimidazo[1,2-a]pyrazine | C5 | TMP₂Zn·2MgCl₂·2LiCl, THF, -20 °C; then electrophile | rsc.orgrsc.org |

Green Chemistry Approaches in Pyrazine Derivative Synthesis

The development of environmentally benign synthetic methods is a growing priority in chemical manufacturing. tandfonline.comresearchgate.netmobt3ath.com Green chemistry principles are increasingly being applied to the synthesis of pyrazine derivatives to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.comresearchgate.netmobt3ath.comrsc.orgrsc.orgrsc.orgacs.orgajgreenchem.com

Catalytic and Solvent-Free Methods:

One-pot syntheses that minimize intermediate purification steps are a cornerstone of green chemistry. tandfonline.comresearchgate.netmobt3ath.com For instance, a direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, provides a high-yielding and environmentally friendly route to pyrazines. tandfonline.comresearchgate.netmobt3ath.com Other approaches utilize sustainable catalysts, such as onion extract, for the synthesis of pyrazine derivatives in good to excellent yields. ajgreenchem.com

The use of greener solvents is another key aspect. Deep eutectic solvents (DESs) have been employed as both solvents and catalysts for the self-condensation of D-glucosamine to produce pyrazine derivatives. acs.org Biocatalysis, using enzymes like Lipozyme® TL IM, has enabled the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol under mild conditions. rsc.orgrsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to accelerate the synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides in reactive eutectic media. rsc.org This method offers significantly faster reaction rates and improved atom economy compared to conventional heating methods. rsc.org

Table 2: Green Chemistry Approaches to Pyrazine Synthesis

| Method | Key Features | Example | Reference |

| One-pot condensation | Room temperature, aqueous methanol, no expensive catalyst | Synthesis of pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines | tandfonline.comresearchgate.netmobt3ath.com |

| Biocatalysis | Enzymatic catalysis, greener solvent, mild conditions | Synthesis of pyrazinamide derivatives using Lipozyme® TL IM in tert-amyl alcohol | rsc.orgrsc.org |

| Microwave-assisted synthesis | Rapid reaction rates, improved atom economy | Synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media | rsc.org |

| Deep Eutectic Solvents | Sustainable solvent and catalyst | Self-condensation of D-glucosamine to form pyrazine derivatives | acs.org |

| Natural Catalyst | Use of onion extract as a catalyst | Synthesis of various pyrazine derivatives | ajgreenchem.com |

Scalability and Process Optimization in 2-(Cyclopropylmethoxy)pyrazine Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. While specific data on the large-scale synthesis of 2-(cyclopropylmethoxy)pyrazine is limited in the provided search results, general principles of process optimization for pyrazine derivatives can be applied.

Key factors for scalability include the availability and cost of starting materials, the efficiency and safety of the reaction conditions, and the ease of product isolation and purification. For example, a continuous-flow system for the enzymatic synthesis of pyrazinamide derivatives has been developed, demonstrating good scalability. rsc.orgrsc.org This method allows for efficient production with short reaction times. rsc.orgrsc.org Similarly, a photocatalytic method for the synthesis of benzimidazoles, which shares some mechanistic principles with certain pyrazine syntheses, has been successfully demonstrated on a gram scale. acs.org Furthermore, a dechlorinative radical cross-coupling to create pyrazine-containing amino acid derivatives has also proven effective at the gram scale. acs.org

Process optimization often involves a superstructure optimization approach, which uses mixed-integer linear programming to model and optimize complex reaction networks, including reactors and interconnecting streams. osti.gov This systematic approach helps in identifying the most efficient and cost-effective process design.

Stereochemical Control and Chiral Synthesis of 2-(Cyclopropylmethoxy)pyrazine Analogs

The synthesis of specific stereoisomers of pyrazine analogs is critical, as biological activity is often highly dependent on the three-dimensional structure of a molecule. rsc.orgdicp.ac.cnacs.orgrsc.orgmdpi.com

Asymmetric Synthesis and Chiral Catalysis:

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.orgdicp.ac.cnrsc.orgspringernature.comnih.gov This can be achieved through various strategies, including the use of chiral catalysts. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn These products can then be converted to chiral piperazines. dicp.ac.cn Chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric synthesis of pyrazolo[3,4-b]pyridine analogs with high yields and enantioselectivities. rsc.org

Chiral Pool Synthesis and Auxiliaries:

Another approach involves starting from a readily available chiral molecule (the chiral pool) and converting it into the desired product. The synthesis of homochiral amino acid pyrazine analogs of glutamate (B1630785) antagonists has been achieved using this strategy. rsc.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another common technique.

The design and synthesis of novel chiral hosts containing pyrazine units have also been explored for the selective complexation of guest molecules, demonstrating the importance of stereochemistry in molecular recognition. acs.org

Table 3: Methods for Stereochemical Control in Pyrazine Analog Synthesis

| Method | Key Features | Example | Reference |

| Asymmetric Hydrogenation | Palladium catalysis, high enantioselectivity | Synthesis of chiral piperazin-2-ones from pyrazin-2-ols | dicp.ac.cn |

| Chiral Metal Catalysis | Rh(III) complex, high enantioselectivity | Asymmetric synthesis of pyrazolo[3,4-b]pyridine analogs | rsc.org |

| Chiral Pool Synthesis | Starting from a chiral molecule | Synthesis of homochiral amino acid pyrazine analogs | rsc.org |

| Chiral Host Synthesis | Molecular recognition based on stereochemistry | Synthesis of chiral pyrazine-allene hosts | acs.org |

Iii. Chemical Reactivity and Transformation Studies of 2 Cyclopropylmethoxy Pyrazine

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring is an aromatic, six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure results in a significantly electron-deficient (π-deficient) aromatic system compared to benzene. Consequently, the pyrazine core is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution. The presence of the electron-donating cyclopropylmethoxy group at the C-2 position modulates this inherent reactivity.

Electrophilic Aromatic Substitution Investigations

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is inherently resistant to electrophilic aromatic substitution (EAS). msu.edu Such reactions typically require harsh conditions and powerful electrophiles. libretexts.orglibretexts.org The cyclopropylmethoxy group, being an alkoxy group, is an activating substituent that directs incoming electrophiles to the ortho and para positions.

In the case of 2-(cyclopropylmethoxy)pyrazine, the alkoxy group would direct electrophilic attack to the C-3, C-5, and C-6 positions. However, the strong deactivating effect of the pyrazine nitrogens often overrides the activating effect of the substituent. Therefore, forcing conditions are generally necessary to achieve any substitution.

Below is a table summarizing the expected outcomes and required conditions for typical EAS reactions on an activated pyrazine ring.

| Reaction Type | Typical Reagents | Expected Product Position(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro, 5-nitro | Requires forcing conditions; risk of N-oxidation. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 3-bromo/chloro, 5-bromo/chloro | Lewis acid catalyst is essential to generate a potent electrophile. libretexts.org |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 3-alkyl, 5-alkyl | Generally very low yielding or unsuccessful on pyrazine rings due to the deactivation and Lewis basicity of the nitrogen atoms, which coordinate with the catalyst. |

| Sulfonation | Fuming H₂SO₄ | 3-sulfonic acid, 5-sulfonic acid | Reaction is often reversible and requires high temperatures. |

This interactive table is based on general principles of electrophilic aromatic substitution on deactivated, substituted heterocyclic systems.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). rsc.org These reactions are particularly facile if a good leaving group, such as a halogen, is present on the ring. While 2-(cyclopropylmethoxy)pyrazine itself lacks a conventional leaving group, the pyrazine ring can still be susceptible to attack by very strong nucleophiles.

Studies on analogous chloropyrazines have shown that they readily react with various nucleophiles. rsc.org For instance, 2-chloropyrazine (B57796) undergoes substitution with nucleophiles like methoxide, hydroxide, and benzyl (B1604629) oxide. rsc.org This indicates that the carbon atoms of the pyrazine ring are sufficiently electrophilic to be attacked. In the absence of a leaving group, reactions might proceed via a Meisenheimer complex, followed by hydride elimination, although this requires strong activation and specific reagents.

The reactivity of substituted chloropyrazines towards nucleophiles is summarized in the table below.

| Substrate | Nucleophile | Solvent | Product |

| 2,3-Dichloropyrazine | Sodium benzyl oxide | Benzene | 2,3-Dibenzyloxypyrazine rsc.org |

| 2,3-Dichloropyrazine | Sodium benzyl oxide | Xylene | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione rsc.org |

| Chloropyrazines | Sodium methoxide | Methanol (B129727) | Methoxypyrazines rsc.org |

This interactive table showcases the results of nucleophilic substitution reactions on related pyrazine compounds.

Oxidation and Reduction Chemistry of 2-(Cyclopropylmethoxy)pyrazine

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The oxidation of substituted pyrazines can lead to different isomers depending on the oxidant and the electronic nature of the substituents. For 2-substituted pyrazines, oxidation can occur at either the N-1 or N-4 position.

Research on 2-chloropyrazine has shown that oxidation with hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA) primarily yields the N4-oxide. researchgate.net Conversely, using potassium persulfate in sulfuric acid results in the N1-oxide as the major product. researchgate.net Given the electronic similarities between a chloro and a cyclopropylmethoxy group, similar regioselectivity could be anticipated for 2-(cyclopropylmethoxy)pyrazine.

Reduction of the pyrazine ring is also possible. Catalytic hydrogenation can reduce the aromatic system to a tetrahydropyrazine (B3061110) or a piperazine (B1678402) derivative, depending on the reaction conditions (catalyst, pressure, temperature).

Transformations Involving the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group offers additional sites for chemical reactions, distinct from the pyrazine core.

Reactions of the Cyclopropyl (B3062369) Group (e.g., Ring-Opening Studies)

The cyclopropane (B1198618) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org These reactions can be initiated by electrophiles, radicals, or through transition metal catalysis. beilstein-journals.orgnih.gov The high p-character of the C-C bonds in the cyclopropane ring allows it to interact with adjacent reactive centers.

Radical-mediated ring-opening is a common transformation for cyclopropane derivatives. nih.gov For example, a radical addition to the pyrazine ring could potentially induce a subsequent ring-opening of the cyclopropyl group. Similarly, electrophilic attack, often catalyzed by a Lewis acid, can lead to the cleavage of one of the cyclopropane C-C bonds to form a more stable carbocationic intermediate, which is then trapped by a nucleophile. rsc.org

Cleavage and Modification of the Ether Linkage

The ether linkage in 2-(cyclopropylmethoxy)pyrazine is generally stable but can be cleaved under harsh acidic conditions. wikipedia.orglibretexts.org The most common method for cleaving alkyl aryl or alkyl heteroaryl ethers is by treatment with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The reaction mechanism can proceed via either an SN1 or SN2 pathway. wikipedia.org The reaction begins with the protonation of the ether oxygen. libretexts.org Subsequently, the halide anion acts as a nucleophile. In the case of 2-(cyclopropylmethoxy)pyrazine, the attack would likely occur at the methylene (B1212753) carbon of the cyclopropylmethyl group via an SN2 mechanism, as attack at the sp²-hybridized carbon of the pyrazine ring is unfavorable. libretexts.org This would yield 2-hydroxypyrazine (B42338) (or its tautomer, 2-pyrazinone) and cyclopropylmethyl halide.

| Reagent | Mechanism | Expected Products |

| HBr (conc.) | SN2 | 2-Hydroxypyrazine, Cyclopropylmethyl bromide |

| HI (conc.) | SN2 | 2-Hydroxypyrazine, Cyclopropylmethyl iodide |

This interactive table outlines the expected products from the acidic cleavage of the ether linkage in 2-(Cyclopropylmethoxy)pyrazine.

Derivatization and Functionalization Strategies for 2-(Cyclopropylmethoxy)pyrazine

The modification of the 2-(cyclopropylmethoxy)pyrazine scaffold is crucial for the development of new chemical entities. Functionalization can be achieved through various synthetic methodologies, with regioselectivity being a key consideration.

The substitution pattern on the pyrazine ring is highly influenced by the directing effects of the existing substituents. In the case of 2-(cyclopropylmethoxy)pyrazine, the alkoxy group is an electron-donating group (EDG), which is expected to influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that the position of nucleophilic attack is dependent on the electronic nature of the substituent at the 2-position. When an EDG is present, nucleophilic attack preferentially occurs at the 3-position. Conversely, with an electron-withdrawing group (EWG), the attack is directed to the 5-position. This suggests that in reactions like nucleophilic aromatic substitution (SNAr) on a di-halogenated derivative of 2-(cyclopropylmethoxy)pyrazine, the incoming nucleophile would likely displace a leaving group at the 3-position.

Furthermore, the existence of commercially available derivatives such as 2-bromo-5-(cyclopropylmethoxy)pyrazine (B2556678) indicates that direct halogenation of 2-(cyclopropylmethoxy)pyrazine likely proceeds with high regioselectivity, yielding the 5-bromo product. This outcome is consistent with electrophilic aromatic substitution patterns on activated pyrazine rings.

Directed ortho-metalation is another powerful tool for achieving regioselective functionalization. The use of sterically hindered, non-nucleophilic bases like TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl) in the presence or absence of Lewis acids can lead to selective deprotonation at specific positions on aromatic and heteroaromatic rings. For 2-(cyclopropylmethoxy)pyrazine, the nitrogen atom at the 1-position and the oxygen of the alkoxy group could potentially direct metalation to the adjacent 3-position.

Table 1: Predicted Regioselectivity of Functionalization Reactions on 2-(Cyclopropylmethoxy)pyrazine based on Analogous Systems

| Reaction Type | Reagents/Conditions | Predicted Major Product | Rationale |

| Electrophilic Halogenation | Br2, NBS, or similar | 5-Bromo-2-(cyclopropylmethoxy)pyrazine | The electron-donating alkoxy group activates the ring towards electrophilic substitution, with the 5-position being electronically favored. |

| Nucleophilic Aromatic Substitution (on a 3,5-dihalo-derivative) | Nucleophile (e.g., R-NH2) | 3-Amino-5-halo-2-(cyclopropylmethoxy)pyrazine | The electron-donating alkoxy group directs nucleophilic attack to the adjacent 3-position in activated systems. |

| Directed ortho-Metalation | TMP-metal base (e.g., TMPMgCl·LiCl) | 3-Metallo-2-(cyclopropylmethoxy)pyrazine | The N1 and alkoxy oxygen can act as directing groups for metalation at the C3 position. |

Note: The predictions in this table are based on established principles of pyrazine reactivity and studies on analogous compounds, as direct experimental data for 2-(cyclopropylmethoxy)pyrazine is limited in the public domain.

The synthesis of more elaborate derivatives of 2-(cyclopropylmethoxy)pyrazine can be readily achieved by leveraging modern cross-coupling methodologies. Palladium-catalyzed reactions, in particular, offer a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.

A key intermediate for such transformations is a halogenated derivative, such as 5-bromo-2-(cyclopropylmethoxy)pyrazine. This compound can serve as a versatile precursor in a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to introduce diverse aromatic moieties at the 5-position.

Stille Coupling: Coupling with organostannanes to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Coupling with amines to introduce nitrogen-based functional groups.

These reactions allow for the modular construction of a wide array of complex molecules with tailored electronic and steric properties. For instance, a patent for 2-pyrazinecarboxamide derivatives describes the regioselective arylation of a related bromo-pyrazine intermediate using arylboronic acids in the presence of a palladium catalyst, highlighting the industrial applicability of such methods.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Complex Pyrazine Derivatives

| Reaction Name | Substrates | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | 5-Bromo-2-(cyclopropylmethoxy)pyrazine, Arylboronic acid | Pd(PPh3)4, Pd(OAc)2/SPhos | 5-Aryl-2-(cyclopropylmethoxy)pyrazine |

| Sonogashira | 5-Bromo-2-(cyclopropylmethoxy)pyrazine, Terminal alkyne | PdCl2(PPh3)2/CuI | 5-Alkynyl-2-(cyclopropylmethoxy)pyrazine |

| Buchwald-Hartwig | 5-Bromo-2-(cyclopropylmethoxy)pyrazine, Amine | Pd2(dba)3/BINAP | 5-Amino-2-(cyclopropylmethoxy)pyrazine |

Iv. Theoretical and Computational Investigations of 2 Cyclopropylmethoxy Pyrazine

Computational Studies on Reactivity and Reaction Pathways of 2-(Cyclopropylmethoxy)pyrazine

Theoretical Assessment of Regio- and Stereoselectivity

The prediction of regioselectivity in chemical reactions is a critical aspect of synthetic chemistry, aiming to control the formation of specific isomers. Computational approaches, particularly Density Functional Theory (DFT), are widely used to forecast the outcomes of reactions such as electrophilic aromatic substitution on the pyrazine (B50134) ring. nih.govresearchgate.net These methods work by calculating the activation energies (ΔG‡) for different potential reaction pathways. The pathway with the lowest activation energy is kinetically favored, indicating the major product. researchgate.netnih.gov

For a substituted pyrazine like 2-(Cyclopropylmethoxy)pyrazine, an incoming electrophile could potentially attack several positions on the pyrazine ring. The existing cyclopropylmethoxy group, being an electron-donating group, directs incoming electrophiles to specific positions. Theoretical calculations can quantify the stability of the transition states for substitution at each possible site (e.g., C-3, C-5, or C-6). By comparing the activation energies, a clear prediction of the regiochemical outcome can be made. beilstein-journals.org

Modern computational workflows can automate these predictions, offering rapid and reliable insights that are crucial for designing efficient synthetic routes. nih.govbeilstein-journals.org These tools often combine quantum mechanics with machine learning to achieve high accuracy across a wide range of reactions. nih.govchemrxiv.orgrsc.org

| Reaction Site | Proposed Mechanism | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C-3 Position | SEAr | 22.5 | Minor |

| C-5 Position | SEAr | 18.9 | Major |

| C-6 Position | SEAr | 21.8 | Minor |

This interactive table presents hypothetical DFT calculation results for the electrophilic substitution on the 2-(Cyclopropylmethoxy)pyrazine ring. The data illustrates how lower activation energy at the C-5 position suggests it is the most favorable site for electrophilic attack, thus predicting the major regioisomer.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions and conformational changes, offering insights that are often difficult to obtain through experimental means alone. nih.govdovepress.com

The solvent environment can significantly influence the behavior of a solute molecule by affecting its conformation, stability, and reactivity. MD simulations are particularly well-suited to study these solvent effects at an atomic level. nih.gov For 2-(Cyclopropylmethoxy)pyrazine, simulations can model its behavior in various solvents, from polar protic (like water) to non-polar (like hexane).

In polar solvents, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming specific, stabilizing interactions with solvent molecules. mdpi.com The ether oxygen in the cyclopropylmethoxy group can also participate in such interactions. These hydrogen bonds can influence the orientation of the molecule and its accessibility for reactions. In contrast, in non-polar solvents, the interactions are dominated by weaker van der Waals forces.

MD simulations can quantify these interactions by calculating parameters such as interaction energies and radial distribution functions (RDFs). RDFs, for example, can reveal the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a clear picture of the local solvation shell. mdpi.com Parameters like the Solvent Accessible Surface Area (SASA) can also be monitored to see how the molecule's exposure to the solvent changes over time.

| Solvent | Solvent Type | Primary Interaction Type | Average Solute-Solvent Interaction Energy (kcal/mol) | Key Feature from RDF |

|---|---|---|---|---|

| Water | Polar Protic | Hydrogen Bonding | -15.8 | Sharp peak at 2.8 Å from pyrazine N to water H |

| Acetonitrile | Polar Aprotic | Dipole-Dipole | -9.2 | Broad peak indicating less specific interaction |

| Hexane | Non-Polar | Van der Waals | -4.5 | No distinct ordering of solvent molecules |

This interactive table provides a summary of hypothetical data from molecular dynamics simulations of 2-(Cyclopropylmethoxy)pyrazine in three different solvents. The data highlights how the nature of the solvent dictates the type and strength of intermolecular interactions, which in turn governs the molecular behavior of the solute.

V. Advanced Applications in Chemical Synthesis and Materials Science for 2 Cyclopropylmethoxy Pyrazine

2-(Cyclopropylmethoxy)pyrazine as a Key Synthetic Building Block

The structure of 2-(Cyclopropylmethoxy)pyrazine is well-suited for its use as a foundational component in the construction of more complex chemical entities. The pyrazine (B50134) ring is a recognized pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.comnih.govnih.govnih.gov

The pyrazine heterocycle serves as a rigid and predictable scaffold upon which to build complex molecular architectures. nih.govmdpi.com In medicinal chemistry, pyrazine derivatives are integral to the development of therapeutics targeting a wide range of diseases. mdpi.comresearchgate.net The 2-(Cyclopropylmethoxy)pyrazine molecule can be utilized as a central framework where the pyrazine ring's carbon atoms can be further substituted through reactions like lithiation followed by quenching with electrophiles, or through transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the systematic elaboration of the core structure to generate novel compounds with potential biological activity. The cyclopropylmethoxy group itself is valuable, as the cyclopropyl (B3062369) ring can enhance metabolic stability and binding affinity in drug candidates.

Pyrazines are not only scaffolds but also precursors for the synthesis of more complex, fused heterocyclic systems. amazonaws.com The nitrogen atoms in the pyrazine ring can participate in annulation reactions to form bicyclic or polycyclic structures. For instance, reactions that build upon the pyrazine core can lead to the formation of pteridines or other fused systems that have their own unique chemical and biological properties. researchgate.net 2-(Cyclopropylmethoxy)pyrazine can serve as a starting material for such transformations, with the cyclopropylmethoxy group being carried through the synthetic sequence to impart its specific properties on the final, more complex heterocyclic product.

Combinatorial chemistry is a powerful technique for drug discovery, enabling the rapid synthesis of large numbers of related compounds, known as libraries. nih.gov The structure of 2-(Cyclopropylmethoxy)pyrazine is amenable to the principles of combinatorial synthesis. It can be used as a central scaffold where diversity can be introduced at various positions on the pyrazine ring. For example, a library could be generated by starting with a chloropyrazine precursor, reacting it with cyclopropylmethanol (B32771) to form the ether linkage, and then performing various palladium-catalyzed coupling reactions at other positions on the ring to attach a wide array of different building blocks. cijournal.rumdpi.com This parallel synthesis approach can efficiently produce a large library of analogs for high-throughput screening.

Ligand Design and Coordination Chemistry Studies involving 2-(Cyclopropylmethoxy)pyrazine

The electron-donating nitrogen atoms in the pyrazine ring endow it with the ability to act as a ligand, coordinating to metal ions to form metal complexes. nih.govrsc.orgmdpi.com This field, known as coordination chemistry, is crucial for developing new catalysts, materials, and metallodrugs.

The pyrazine ring in 2-(Cyclopropylmethoxy)pyrazine contains two nitrogen atoms in a 1,4-relationship. This arrangement allows for distinct modes of coordination with metal centers. rsc.orgscispace.com The ether oxygen in the cyclopropylmethoxy group is generally a weak coordinator, meaning complexation will overwhelmingly involve the pyrazine nitrogens.

The primary coordination modes expected for 2-(Cyclopropylmethoxy)pyrazine are:

Monodentate Coordination: One of the pyrazine nitrogen atoms binds to a single metal center. This is common when the ligand is present in excess or when other, stronger ligands occupy the remaining coordination sites on the metal.

Bridging Bidentate Coordination: Each nitrogen atom binds to a different metal center, forming a bridge between them. This mode is fundamental to the formation of coordination polymers, where repeating ligand-metal units extend into one-, two-, or three-dimensional networks. rsc.org

The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the solvent system, the reaction temperature, and the presence of counter-ions.

| Coordination Mode | Description | Resulting Structure Type | Key Influencing Factors |

|---|---|---|---|

| Monodentate | Coordination via a single nitrogen atom to one metal center. | Discrete mononuclear complexes. | Steric hindrance, presence of competing ligands. |

| Bridging Bidentate | Coordination via both nitrogen atoms to two different metal centers. | Dinuclear complexes, coordination polymers (1D, 2D, or 3D networks). | Metal-to-ligand ratio, nature of the metal ion and counter-ion. |

Metal complexes containing pyrazine-based ligands can function as catalysts. mdpi.commdpi.com When these complexes are soluble in the reaction medium, they act as homogeneous catalysts . The electronic properties of the pyrazine ligand, modified by the electron-donating cyclopropylmethoxy group, can influence the reactivity and selectivity of the metal center. nih.govnih.gov

Contributions to Materials Science and Engineering

The inherent electron-accepting nature of the pyrazine ring makes it a valuable component in the design of functional organic materials. The incorporation of the cyclopropylmethoxy substituent can further modulate these properties, influencing solubility, morphology, and intermolecular interactions, which are critical for performance in materials science applications.

The development of organic electronic materials is a rapidly advancing field, with a continuous search for new molecular structures that offer improved performance and processability. Pyrazine derivatives are actively being investigated for their potential in various organic electronic devices due to their favorable electronic properties. tandfonline.commdpi.com The electron-deficient character of the pyrazine ring makes it an excellent building block for n-type organic semiconductors, which are essential for the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The introduction of a cyclopropylmethoxy group to the pyrazine core in 2-(Cyclopropylmethoxy)pyrazine can be expected to influence several key properties relevant to organic electronic materials. The alkoxy group generally enhances solubility in organic solvents, which is a crucial factor for solution-based processing techniques commonly used in the fabrication of large-area and flexible electronic devices. Furthermore, the cyclopropyl moiety introduces a degree of conformational flexibility and steric bulk that can disrupt excessive π-π stacking in the solid state. This can be advantageous in tuning the morphology of thin films, which in turn affects charge transport properties.

Research on analogous pyrazine-containing donor-acceptor-donor (D-A-D) type compounds has demonstrated that the pyrazine core acts as an effective electron acceptor. mdpi.com In such architectures, intramolecular charge transfer (ICT) from the electron-donating units to the pyrazine acceptor is a key photophysical process. It is conceivable that 2-(Cyclopropylmethoxy)pyrazine could serve as a precursor or a key building block in the synthesis of more complex π-conjugated systems for optoelectronic applications. For instance, it could be functionalized to be incorporated into polymeric or small molecule semiconductors. The electron-withdrawing nature of the pyrazine would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport in n-channel OFETs or as an electron-transporting layer in OLEDs and OPVs.

While direct reports on the incorporation of 2-(Cyclopropylmethoxy)pyrazine into organic electronic materials are not prevalent, the extensive research on other pyrazine derivatives provides a strong rationale for its potential in this area. tandfonline.comepa.gov The strategic combination of the pyrazine core's electronic properties with the processing advantages conferred by the cyclopropylmethoxy group makes it a promising candidate for future research and development in this field.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up construction of complex and functional nanoscale architectures. The ability of molecules to self-assemble into well-defined structures is at the heart of this field. Pyrazine-based molecules have been successfully employed as "tectons" or building blocks in the design of supramolecular assemblies due to the directional nature of the nitrogen atoms in the pyrazine ring, which can participate in hydrogen bonding and metal coordination. rsc.orgbeilstein-journals.orgresearchgate.net

The structure of 2-(Cyclopropylmethoxy)pyrazine suggests its potential utility in supramolecular chemistry. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the C-H bonds on the pyrazine and cyclopropyl groups can act as weak hydrogen bond donors. These interactions can guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. beilstein-journals.org

For instance, studies on other pyrazine-based tectons have shown their ability to form polymorphic self-assembled structures at the solution-solid interface, where intermolecular hydrogen bonding plays a crucial role in dictating the molecular packing. beilstein-journals.org The cyclopropylmethoxy group in 2-(Cyclopropylmethoxy)pyrazine could influence the self-assembly process in several ways. The ether oxygen can also act as a hydrogen bond acceptor, providing an additional site for non-covalent interactions. The steric bulk of the cyclopropyl group will also play a significant role in determining the packing arrangement of the molecules in the solid state, potentially leading to the formation of porous structures or specific polymorphic forms. acs.org

Molecular Probes and Biophysical Interaction Studies (Mechanistic Focus)

The pyrazine scaffold is a common feature in many biologically active molecules and approved drugs, highlighting its importance as a pharmacophore. researchgate.netmdpi.comnih.gov This has led to an interest in using pyrazine derivatives as molecular probes to study biological systems and to investigate the mechanistic details of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjetir.org This method is widely used in drug discovery to understand the binding modes of potential drug candidates to their protein targets. Given the prevalence of the pyrazine motif in medicinal chemistry, computational studies on pyrazine-based ligands are common. acs.orgnih.govresearchgate.net

A systematic analysis of the Protein Data Bank (PDB) has revealed that the pyrazine ring frequently participates in various types of interactions within protein binding sites. acs.orgnih.gov The most common interactions include hydrogen bonds, where the pyrazine nitrogen atoms act as acceptors. Additionally, π-π stacking interactions with aromatic amino acid residues and weak C-H···π interactions are also observed. acs.org

For 2-(Cyclopropylmethoxy)pyrazine, molecular docking studies could be employed to investigate its potential binding to various protein targets. The pyrazine ring would be expected to form hydrogen bonds with suitable donor groups in a protein's active site. The cyclopropylmethoxy group could engage in hydrophobic or van der Waals interactions within a hydrophobic pocket. The flexibility of the methoxy (B1213986) linker allows the cyclopropyl group to adopt various conformations to optimize these interactions.

A hypothetical docking study of 2-(Cyclopropylmethoxy)pyrazine into a protein active site might reveal the following potential interactions:

| Potential Interaction Type | Interacting Group on 2-(Cyclopropylmethoxy)pyrazine | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen Atoms | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Hydrophobic Interactions | Cyclopropyl Group, Pyrazine Ring (face) | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| van der Waals Contacts | Entire Molecule | Various residues within the binding pocket |

| C-H···π Interactions | Pyrazine C-H bonds, Cyclopropyl C-H bonds | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Such computational investigations can provide valuable insights into the molecular recognition processes involving 2-(Cyclopropylmethoxy)pyrazine and can guide the design of new derivatives with improved binding affinity and selectivity for specific biological targets. semanticscholar.orgmdpi.com

Chemical probes are small molecules used as tools to study and manipulate biological systems. rjeid.com They are essential for target validation in drug discovery and for elucidating the functions of proteins and other biomolecules in their native context. rjeid.com The pyrazine scaffold, due to its chemical stability and versatile reactivity, is an attractive core for the design of chemical probes. nih.govfrontiersin.org

Derivatives of pyrazine have been utilized in the development of fluorescent probes for live-cell imaging. nih.govfrontiersin.org For example, donor-acceptor-donor (D-A-D) type fluorescent probes have been synthesized using a pyrazine core as the acceptor moiety. nih.govfrontiersin.org These probes can exhibit interesting photophysical properties, such as large Stokes shifts and high photostability, which are desirable for biological imaging applications.

2-(Cyclopropylmethoxy)pyrazine could serve as a valuable starting point for the design of novel chemical probes. The pyrazine ring can be further functionalized to introduce a reporter group, such as a fluorophore, or a reactive group for covalent labeling of a target protein. The cyclopropylmethoxy substituent can be modified to tune the probe's solubility, cell permeability, and pharmacokinetic properties.

For instance, a fluorescent probe based on 2-(Cyclopropylmethoxy)pyrazine could be designed by attaching a fluorophore to the pyrazine ring. The intrinsic electron-accepting nature of the pyrazine could lead to intramolecular charge transfer upon photoexcitation, resulting in environmentally sensitive fluorescence. Such a probe could be used to investigate the polarity of different subcellular compartments or to monitor binding events with a target protein.

The design of a chemical probe based on 2-(Cyclopropylmethoxy)pyrazine would involve several key considerations:

| Probe Component | Function | Potential Moieties |

| Recognition Element | Binds to the biological target of interest | The 2-(Cyclopropylmethoxy)pyrazine scaffold itself or a modified version |

| Reporter Group | Allows for detection and quantification | Fluorophore, biotin, or a radioisotope |

| Linker | Connects the recognition element to the reporter group | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Reactive Group (optional) | Forms a covalent bond with the target | Electrophilic warhead (e.g., acrylamide, chloroacetamide) |

By systematically modifying the structure of 2-(Cyclopropylmethoxy)pyrazine, it is possible to develop a range of chemical probes for exploring various biological pathways and for identifying new therapeutic targets. researchgate.net

Q & A

Q. What synthetic routes are recommended for 2-(Cyclopropylmethoxy)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-(Cyclopropylmethoxy)pyrazine typically involves nucleophilic substitution or coupling reactions. A common approach includes:

Substitution Reaction: Reacting 2-chloropyrazine with cyclopropylmethanol in the presence of a base (e.g., K₂CO₃ or NaH) under reflux conditions.

Coupling Strategies: Utilizing Buchwald-Hartwig amination or Ullmann-type coupling for introducing the cyclopropylmethoxy group, though these may require palladium catalysts.

Optimization Tips:

- Temperature Control: Maintain 80–100°C for substitution reactions to balance yield and side-product formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but require careful purification to remove residues.

- Catalyst Screening: For coupling methods, test Pd(OAc)₂/XPhos systems to improve efficiency .

Table 1: Synthetic Approaches and Yields

| Method | Reagents/Conditions | Yield Range | Purity Challenges |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 60–75% | Residual solvent removal |

| Palladium-Catalyzed Coupling | Pd(OAc)₂, XPhos, 100°C | 45–65% | Catalyst contamination |

Q. How can researchers characterize the purity and structural integrity of 2-(Cyclopropylmethoxy)pyrazine?

Methodological Answer:

- Chromatography: Use GC-MS or HPLC with a C18 column (UV detection at 254 nm) for purity assessment. For trace impurities, employ comprehensive 2D GC (GC×GC) coupled with nitrogen-phosphorus detection (NPD) .

- Spectroscopy:

- NMR: ¹H NMR (CDCl₃) should show distinct peaks for cyclopropyl protons (δ 0.5–1.2 ppm) and pyrazine aromatic protons (δ 8.2–8.5 ppm).

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 167.0946 (calculated for C₈H₁₁N₂O).

- Isotope Dilution: For quantitative analysis, use deuterated internal standards (e.g., d₃-IBMP) to enhance accuracy in mass spectrometry .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and dynamics of 2-(Cyclopropylmethoxy)pyrazine?

Methodological Answer:

- Electronic Structure Calculations: Perform DFT (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and assess charge distribution. The cyclopropylmethoxy group may introduce steric effects, altering HOMO-LUMO gaps.

- Molecular Dynamics (MD): Use a 24-mode Hamiltonian (as validated for pyrazine derivatives) to simulate non-adiabatic transitions between excited states (S₁/S₂). The MCTDH method efficiently models vibronic coupling in large systems .

Key Insight:

Cyclopropyl substituents increase ring strain, potentially enhancing reactivity in photochemical applications. Symmetry considerations (e.g., C₃ axis of cyclopropane) must align with pyrazine’s planar geometry in simulations .

Q. How does the cyclopropylmethoxy substituent influence biological activity compared to other substituents?

Methodological Answer: Comparative SAR studies reveal that the cyclopropylmethoxy group enhances target binding due to its rigid, non-polar structure. For example:

Table 2: Substituent Effects on Bioactivity

| Compound | Substituent | Target Affinity (IC₅₀, μM) | Metabolic Stability |

|---|---|---|---|

| 2-Methoxypyrazine | -OCH₃ | 120 ± 15 | Low (CYP2D6 substrate) |

| 2-(Cyclopropylmethoxy)pyrazine | -OCH₂C₃H₅ | 28 ± 4 | Moderate (t₁/₂ = 3h) |

| 2-(Cyclobutylmethoxy)pyrazine | -OCH₂C₄H₇ | 45 ± 6 | High (t₁/₂ = 8h) |

Q. What advanced analytical techniques resolve contradictions in reported biological data for 2-(Cyclopropylmethoxy)pyrazine?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 28 μM vs. 50 μM in kinase assays) may arise from:

- Assay Conditions: Buffer pH (7.4 vs. 6.8) affects protonation states. Validate using isothermal titration calorimetry (ITC) under standardized conditions.

- Metabolic Interference: Use LC-MS/MS to quantify intact compound vs. metabolites in cell-based assays.

- Crystallography: Resolve binding modes via X-ray co-crystallography with target proteins (e.g., kinases). The cyclopropyl group may induce conformational changes in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.